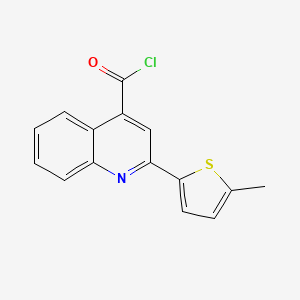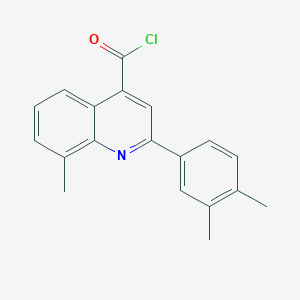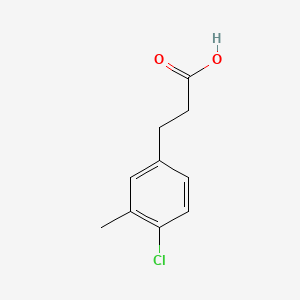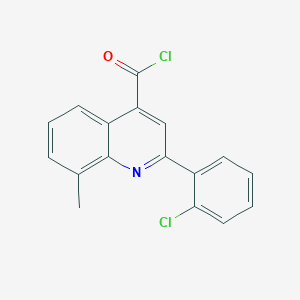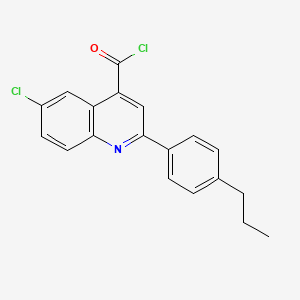
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride
Descripción general
Descripción
“2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride” is a chemical compound. It is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a phenoxyalkanoic acid herbicide . 2,4-D was the first synthetic herbicide to be commercially developed and has been widely used for controlling many types of broad leaf weeds, grasses, and other monocots .
Mecanismo De Acción
Target of Action
The primary target of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride is broadleaf weeds . This compound is a synthetic auxin, a class of plant growth regulators . It is absorbed through the leaves and is translocated to the meristems of the plant .
Mode of Action
This compound acts as an auxin mimic . Auxins are plant hormones that regulate growth and development. By mimicking auxin, this compound causes uncontrolled growth in susceptible plants, leading to their eventual death .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development . The compound interferes with normal plant growth processes by mimicking the action of auxin, a key hormone in these processes . The downstream effects include uncontrolled growth and eventual death of the plant .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is highly water-soluble , which influences its absorption and distribution in the environment. Its primary degradation mechanism is microbial metabolism . The compound’s half-life in the environment is relatively short, averaging 10 days in soils .
Result of Action
The result of the action of this compound is the death of broadleaf weeds . By mimicking auxin, the compound causes uncontrolled growth in these plants, which eventually leads to their death .
Action Environment
The action of this compound is influenced by environmental factors. The compound is highly water-soluble , which means it can be easily transported in the environment. It is also volatile and has a low potential to leach to groundwater . Environmental factors such as temperature and wind conditions can also influence the compound’s efficacy and stability .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYXCOYXRKCHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



